molecular formula C24H27N5Na2O3 B12737899 Valsartan disodium CAS No. 391230-93-6

Valsartan disodium

Cat. No.: B12737899
CAS No.: 391230-93-6
M. Wt: 479.5 g/mol
InChI Key: SJSMGDIQKOTNND-IKXQUJFKSA-L
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Description

Valsartan disodium is a pharmaceutical compound used primarily in the treatment of hypertension and heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valsartan disodium involves several key steps. The process typically starts with the compound 4’-methyl-2-cyanobiphenyl, which undergoes a series of reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Comparison with Similar Compounds

Valsartan disodium is compared with other ARBs such as telmisartan, candesartan, losartan, olmesartan, and irbesartan. While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and pharmacokinetic properties . For instance:

    Telmisartan: Known for its longer half-life and higher lipophilicity.

    Candesartan: Often used in combination with other antihypertensive agents.

    Losartan: The first ARB to be marketed, with a shorter half-life compared to this compound.

    Olmesartan: Noted for its potent antihypertensive effects.

    Irbesartan: Preferred for its efficacy in diabetic nephropathy.

This compound’s unique properties make it a valuable option in the treatment of hypertension and heart failure, particularly in patients who are intolerant to ACE inhibitors .

Properties

CAS No.

391230-93-6

Molecular Formula

C24H27N5Na2O3

Molecular Weight

479.5 g/mol

IUPAC Name

disodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate

InChI

InChI=1S/C24H29N5O3.2Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);;/q;2*+1/p-2/t22-;;/m0../s1

InChI Key

SJSMGDIQKOTNND-IKXQUJFKSA-L

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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